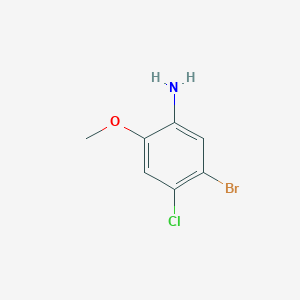
2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine” is a chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a benzene fused to an azole .
Synthesis Analysis
The synthesis of indazoles often involves several steps. One common method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the indazole compounds .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic system, consisting of a benzene ring fused to an azole . The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters .Applications De Recherche Scientifique
Synthesis and Analgesic Properties
2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine derivatives have been synthesized and evaluated for their potential in various biological activities. A study by Mosti et al. (1990) described the synthesis of amides and ethanamines starting from indazol-acetic acids, with some compounds exhibiting notable analgesic activity in mice. These compounds also showed moderate anti-inflammatory properties in rats and local anesthetic effects, highlighting their potential in pain management and anesthesia (Mosti et al., 1990).
Click Chemistry in Drug Discovery
The concept of "click chemistry," a modular approach employing only the most practical and reliable chemical transformations, has seen applications in various aspects of drug discovery. The copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, a reaction central to click chemistry, has been highlighted for its reliability, specificity, and bio-compatibility. The resulting triazoles, beyond serving as mere linkers, exhibit the ability to interact with biological targets, suggesting potential applications in synthesizing new compounds with biological relevance (Kolb et al., 2003).
Tautomerism and Metal Complexation
Research by Jones et al. (2013) explored the tautomerism and metal complexation of certain oxazolines, revealing their solid-state, solution, and gas phase structures. This study provides insights into the stability of different tautomeric forms and their potential in coordination chemistry and metal-mediated catalysis. Such findings could inform the design and synthesis of new compounds, including those based on this compound, for various scientific and industrial applications (Jones et al., 2013).
Spectroscopic Analysis of Copper(II) Amine Complexes
The study of copper(II) amine complexes, including those potentially derived from this compound, has provided valuable information on their structures and electronic properties. Research by Comba et al. (1995) using spectroscopic methods offered insights into the coordination geometry and electronic transitions of these complexes, contributing to our understanding of their chemical behavior and potential applications in catalysis, material science, and bioinorganic chemistry (Comba et al., 1995).
Orientations Futures
Given the wide range of biological activities exhibited by indazole compounds, it is likely that “2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine” and related compounds will continue to be a focus of research in the future . Further studies are needed to fully understand the properties and potential applications of these compounds.
Mécanisme D'action
Target of Action
Indazole derivatives, to which these compounds belong, have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . This suggests that these compounds may interact with multiple targets, depending on the specific functional groups present in the molecule.
Mode of Action
It is known that indazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Analyse Biochimique
Biochemical Properties
It has been found that similar indazole derivatives can inhibit the activity of H+/K±ATPases from activated T cells . This interaction could potentially lead to intracellular acidification, inhibiting T cell proliferation .
Cellular Effects
In cellular contexts, 2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine may influence cell function by interacting with H+/K±ATPases, leading to changes in intracellular pH . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level by interfering with H+/K±ATPases and down-regulating intracellular pH . This could potentially lead to changes in gene expression and enzyme activity .
Propriétés
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-6,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBZUOMTQQXJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650803 |
Source


|
| Record name | 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
806597-38-6 |
Source


|
| Record name | 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2708384.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2708386.png)
![1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide](/img/structure/B2708387.png)
![3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2708389.png)
![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2708390.png)




![3-(2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2708397.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2708399.png)

![ethyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2708401.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2708402.png)
